M3 is the Predominant Circulating and Urinary Fingolimod Metabolite in Humans, Greatly Exceeding M2 Exposure
In healthy volunteers administered a single oral dose of [14C]fingolimod (4.5 mg), metabolite M3 was quantitatively the most abundant drug-related component in plasma, with a mean Cmax of 3.8 pmol/mL (1.1 ng/mL) and a prolonged terminal half-life (t1/2) of 170 hours [1]. Its systemic exposure, measured as AUC0–∞ (0.808 nmol·h/mL), dwarfed that of the carboxylic acid metabolite M2 (Cmax 0.6 pmol/mL, AUC0–∞ 0.140 nmol·h/mL), representing a 5.8-fold higher total exposure [1]. In urine, M3 was the major metabolite, accounting for the largest fraction of excreted drug-related material, further confirming its dominant role in the elimination pathway [1].
| Evidence Dimension | Systemic exposure (AUC0–∞) of fingolimod metabolites in healthy humans |
|---|---|
| Target Compound Data | M3 AUC0–∞ = 0.808 nmol·h/mL (227 ng·h/mL) |
| Comparator Or Baseline | M2 AUC0–∞ = 0.140 nmol·h/mL (43 ng·h/mL) |
| Quantified Difference | M3 exposure is 5.8-fold higher than M2 |
| Conditions | Single oral dose of 4.5 mg [14C]fingolimod in healthy male volunteers; plasma samples analyzed by LC-MS/MS with reference standards. |
Why This Matters
For bioanalytical method development, the dominance of M3 in circulation means that accurate quantification of this metabolite is essential for a complete assessment of fingolimod pharmacokinetics and for meeting regulatory requirements for metabolite profiling.
- [1] Zollinger, M., Gschwind, H. P., Jin, Y., Sayer, C., Zécri, F., & Hartmann, S. (2011). Absorption and Disposition of the Sphingosine 1-Phosphate Receptor Modulator Fingolimod (FTY720) in Healthy Volunteers: A Case of Xenobiotic Biotransformation Following Endogenous Metabolic Pathways. Drug Metabolism and Disposition, 39(2), 199-207. (Data from Tables 1 and 2) View Source
